Flupenthixol
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Overview
Description
2-[4-[3-[2-(trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol is a member of thioxanthenes.
A thioxanthene neuroleptic that, unlike CHLORPROMAZINE, is claimed to have CNS-activating properties. It is used in the treatment of psychoses although not in excited or manic patients. (From Martindale, The Extra Pharmacopoeia, 30th ed, p595)
Scientific Research Applications
Gastric Responses
- Flupenthixol showed effects on gastric secretion and ulcers in rats, reducing gastric secretion volume, decreasing total acid output, and protecting the glandular gastric mucosa. This suggests potential clinical significance (Vyas, Godhwani, & Sharma, 1977).
Psychiatric Treatment
- Clinically, Flupenthixol has been primarily indicated in prolonged psychosis without severe anxiety, showing antidepressant effects and efficacy in neurosis (Gottfries, 1971).
- It has been used effectively in the treatment of schizoaffective disorder, showing significant improvement in patients with minimal adverse effects (Singh, 1984).
Electrochemical Characterization
- An electrochemical study of Flupenthixol hydrochloride (FLP) led to the development of methods for determining the drug in pharmaceutical forms and human serum, highlighting its chemical properties and interactions (Doğan, Özkan, & Uslu, 2005).
Pharmacological Properties
- Flupenthixol has properties like reducing spontaneous motor activity, disturbing behavior, potentiation of hexobarbital and chloral sleep, lowering central temperature, and protecting from death due to amphetamine. It presents as a neuroleptic drug (Vandendriessche, 1977).
Depression and Antidepressant Effects
- Flupenthixol has shown effectiveness as an antidepressant and is considered safe with rapid onset of action. It may be beneficial as a mood elevator for schizophrenics and in facilitating cocaine withdrawal (Gruber & Cole, 1991).
- In combination with tricyclic antidepressants, Flupenthixol was effective in varying degrees for patients with endogenous depression (Fujiwara et al., 1976).
Substance Abuse
- Flupenthixol has been explored as a pharmacological treatment for alcohol and cocaine abuse/dependence. It showed potential in reducing cocaine consumption and was suggested for substance abuse treatment in patients with comorbid psychiatric disorders (Soyka & Vry, 2000).
Gender-related Differences in Treatment
- A study on detoxified alcoholics revealed gender-related differences in pharmacological relapse prevention with Flupenthixol decanoate, showing a better treatment outcome in women than in men (Wiesbeck et al., 2003).
properties
CAS RN |
53772-85-3 |
---|---|
Product Name |
Flupenthixol |
Molecular Formula |
C23H25F3N2OS |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5+ |
InChI Key |
NJMYODHXAKYRHW-BLLMUTORSA-N |
Isomeric SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Other CAS RN |
53772-85-3 2709-56-0 |
synonyms |
alpha-Flupenthixol cis-Flupenthixol Emergil Fluanxol Flupenthixol Flupentixol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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